molecular formula C17H14N6O3S B12172563 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B12172563
M. Wt: 382.4 g/mol
InChI Key: SAXFRMWBUHLBEK-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazole ring, a methoxyphenyl group, and a thienopyrimidine moiety. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting 2-methoxyphenyl hydrazine with an appropriate carboxylic acid derivative under acidic conditions to form the triazole ring.

    Synthesis of the Thienopyrimidine Moiety: This involves the cyclization of a thiophene derivative with a suitable amine and carbonyl source.

    Coupling Reaction: The final step involves coupling the triazole and thienopyrimidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
  • 2-(4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)acetamide

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combination of a triazole ring, methoxyphenyl group, and thienopyrimidine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H14N6O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H14N6O3S/c1-26-12-5-3-2-4-10(12)14-20-17(22-21-14)19-13(24)8-23-9-18-15-11(16(23)25)6-7-27-15/h2-7,9H,8H2,1H3,(H2,19,20,21,22,24)

InChI Key

SAXFRMWBUHLBEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

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